molecular formula C25H14ClN10Na5O16S5 B12081799 Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate CAS No. 68259-02-9

Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12081799
CAS No.: 68259-02-9
M. Wt: 1021.2 g/mol
InChI Key: UYAABLNBFLLCJA-UHFFFAOYSA-I
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Description

Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound primarily used as a dye. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. These dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an electron-donating group, forming the azo linkage.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.

    Purification: The crude product is purified through filtration, crystallization, and drying to obtain the final dye.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: Various substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents like sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Analytical Chemistry: Used as a pH indicator and in complexometric titrations.

    Synthetic Chemistry: Serves as a precursor for the synthesis of other complex organic molecules.

Biology

    Histology: Employed in staining tissues for microscopic examination.

    Biochemistry: Used in enzyme assays and protein binding studies.

Medicine

    Diagnostic Tools: Utilized in diagnostic kits for various biochemical assays.

    Therapeutic Research: Investigated for potential therapeutic applications due to its interaction with biological molecules.

Industry

    Textile Industry: Widely used for dyeing fabrics due to its vibrant color and fastness properties.

    Paper Industry: Used in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of hydrogen bonds and van der Waals interactions with target molecules. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate
  • Disodium 4-amino-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate
  • Trisodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its multiple sulfonate groups enhance its solubility in water, making it particularly useful in aqueous applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics

Properties

CAS No.

68259-02-9

Molecular Formula

C25H14ClN10Na5O16S5

Molecular Weight

1021.2 g/mol

IUPAC Name

pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5

InChI Key

UYAABLNBFLLCJA-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

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